2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Description
The compound 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one (CAS: 1354029-15-4) is a synthetic small molecule with the molecular formula C₁₉H₂₉N₃O and a molecular weight of 315.46 g/mol . Its structure features a chiral pyrrolidine core substituted at the 3-position with a benzyl(cyclopropyl)amino group and a 3-methylbutan-1-one moiety. The stereochemistry at the pyrrolidine and amino groups is critical for its biological activity, as highlighted in studies on structurally related anticonvulsant agents .
Properties
Molecular Formula |
C19H29N3O |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C19H29N3O/c1-14(2)18(20)19(23)21-11-10-17(13-21)22(16-8-9-16)12-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,20H2,1-2H3/t17-,18?/m0/s1 |
InChI Key |
MOVWGAXHOOSYJW-ZENAZSQFSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CC[C@@H](C1)N(CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrrolidine ring, followed by the introduction of the benzyl and cyclopropyl groups. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product. Industrial production methods may scale up these reactions, optimizing for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its effects on various biological targets.
Industry: It can be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution at the Amino Group
- Compound A: (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (CAS: 1254927-47-3) Molecular formula: C₁₉H₃₁N₃O Key difference: Replaces the cyclopropyl group with an isopropyl substituent.
- Compound B: 2-Amino-1-((S)-2-((benzyl(cyclopropyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one (CAS: 1354027-37-4) Molecular formula: C₂₁H₃₃N₃O Key difference: Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring). Impact: The larger piperidine ring alters conformational flexibility and may affect solubility or metabolic stability .
Core Modifications
- Compound C: (S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues Key difference: Incorporates a pyrrolidin-2-one (cyclic ketone) instead of pyrrolidine. Impact: The ketone group introduces polarity, enhancing solubility but possibly reducing membrane permeability. Anticonvulsant activity in these analogues was linked to substituents on the benzyl group, suggesting the cyclopropyl group in the target compound may optimize receptor interactions .
Physicochemical and Pharmacological Data
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 315.46 | 317.48 | 343.51 | ~300–350 |
| Ring Size | Pyrrolidine (5) | Pyrrolidine (5) | Piperidine (6) | Pyrrolidin-2-one (5) |
| Substituent | Cyclopropyl | Isopropyl | Cyclopropyl | Varied benzyl groups |
| Reported Activity | N/A | N/A | N/A | Anticonvulsant (EC₅₀: 10–50 μM) |
Biological Activity
The compound 2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic molecule notable for its potential therapeutic applications, particularly in medicinal chemistry and pharmacology. Its unique structure includes a pyrrolidine ring, an amino group, and a ketone functional group, which may influence its biological activity.
The molecular formula of the compound is characterized by a molecular weight of approximately 301.43 g/mol. The presence of the cyclopropyl and benzyl groups contributes to its unique reactivity and potential interactions with biological targets.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Neuroactivity : The compound's structure suggests potential interactions with neurotransmitter systems, potentially influencing mood and cognition.
- Antiviral properties : Similar compounds have shown efficacy against viral infections, suggesting a need for further exploration in this area.
- Analgesic effects : The structural similarities to known analgesics indicate possible pain-relieving properties.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial. Initial studies should focus on:
- Receptor binding assays : To evaluate affinity for various neurotransmitter receptors.
- Enzyme inhibition assays : Particularly against cholinesterases, as inhibition could indicate potential for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound relates to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-cyclopropyl-N'-benzoylurea | Contains cyclopropane and urea moiety | Antiviral activity | Urea linkage enhances solubility |
| Pyrrolidine derivatives | Similar ring structure | Neuroactive properties | Varying substituents alter activity |
| Benzylpiperidine compounds | Piperidine ring with benzyl substitution | Analgesic effects | Different ring size impacts binding affinity |
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological properties compared to these similar compounds.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Neuroprotective Effects : A study on pyrrolidine derivatives demonstrated their ability to modulate neurotransmitter levels, suggesting potential applications in treating conditions like depression and anxiety.
- Antiviral Activity : Research on similar structures has indicated effectiveness against specific viral strains, warranting further investigation into the antiviral potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
